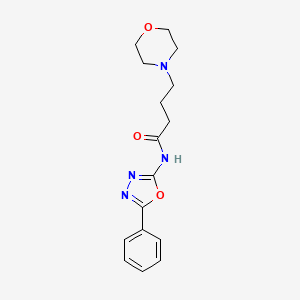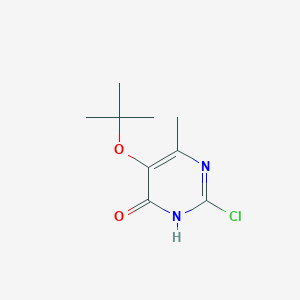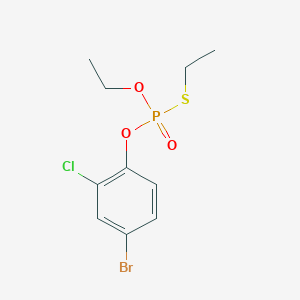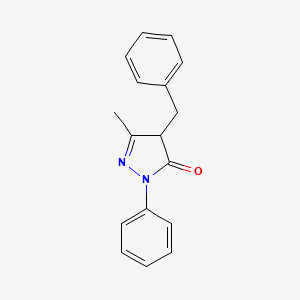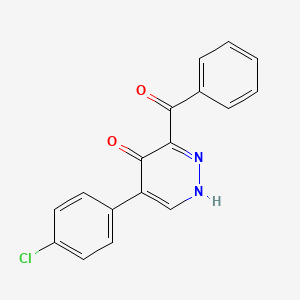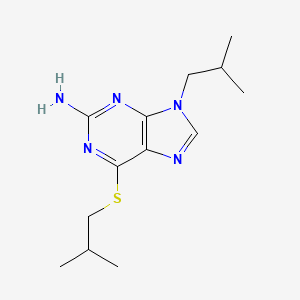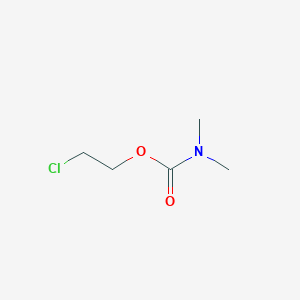
2-Chloroethyl dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl dimethylcarbamate is an organic compound with the molecular formula C5H10ClNO2. It is a carbamate ester derived from dimethylcarbamic acid and 2-chloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloroethyl dimethylcarbamate can be synthesized through the reaction of dimethylcarbamic acid chloride with 2-chloroethanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
ClCOOCH3+ClCH2CH2OH→ClCH2CH2OCOOCH3+HCl
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method includes the reaction of dimethyl carbonate with 2-chloroethanol in the presence of a catalyst such as iron-chrome (Fe2O3/Cr2O3) at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dimethylcarbamic acid and 2-chloroethanol.
Oxidation: It can be oxidized to form corresponding carbamate esters.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Pyridine, triethylamine, iron-chrome catalysts
Conditions: Elevated temperatures, acidic or basic environments
Major Products
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: Dimethylcarbamic acid and 2-chloroethanol
Oxidation Products: Corresponding carbamate esters
Applications De Recherche Scientifique
2-Chloroethyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl dimethylcarbamate involves the inhibition of enzymes by carbamoylation. The compound reacts with the active site of the enzyme, forming a covalent bond and thereby inhibiting its activity. This mechanism is similar to that of other carbamate esters, which are known to inhibit cholinesterase enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroethyl methylcarbamate
- 2-Chloroethyl ethylcarbamate
- 2-Chloroethyl phenylcarbamate
Uniqueness
2-Chloroethyl dimethylcarbamate is unique due to its specific molecular structure, which imparts distinct reactivity and selectivity in chemical reactions. Its dimethylcarbamate moiety provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields .
Propriétés
Numéro CAS |
20485-86-3 |
|---|---|
Formule moléculaire |
C5H10ClNO2 |
Poids moléculaire |
151.59 g/mol |
Nom IUPAC |
2-chloroethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C5H10ClNO2/c1-7(2)5(8)9-4-3-6/h3-4H2,1-2H3 |
Clé InChI |
AUCIQBSDQJMTDZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-chloro-2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B12923778.png)
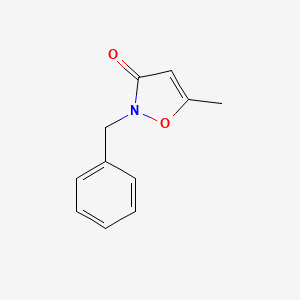
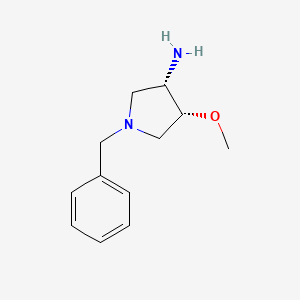
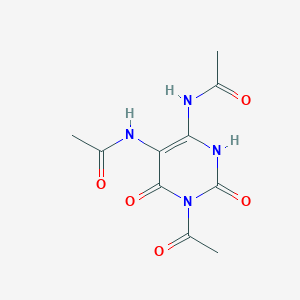
![4-Bromo-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12923796.png)
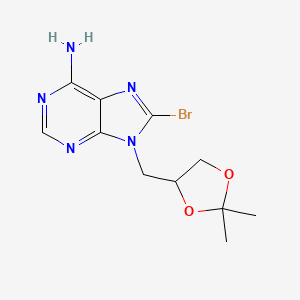
![(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride](/img/structure/B12923804.png)
